molecular formula C19H23NO2 B1674246 Ibuprofen piconol CAS No. 64622-45-3

Ibuprofen piconol

Cat. No. B1674246
CAS RN: 64622-45-3
M. Wt: 297.4 g/mol
InChI Key: ACEWLPOYLGNNHV-UHFFFAOYSA-N
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Description

Ibuprofen piconol is a non-steroidal, anti-inflammatory (NSAID) agent . It is used for the topical relief of primary thermal burns and sunburns . It is a chemically stable, slightly hygroscopic liquid that strongly partitions into the oil phase .


Synthesis Analysis

The synthesis of Ibuprofen piconol involves a green synthesis method . This method avoids the use of halogenating agents such as thionyl chloride which produce lots of toxic and harmful gases . The operation is simple, convenient, and safe, with a high reaction yield . The solvent and a dehydration condensation agent can be recycled and reused .


Molecular Structure Analysis

The molecular formula of Ibuprofen piconol is C19H23NO2 . Its molecular weight is 297.39 .


Chemical Reactions Analysis

The degradation of Ibuprofen has been studied using titanium dioxide as a photocatalyst . The degradation undergoes a series of elementary reactions in solution and on the surface . Three different radicals (OH, O2 and OOH) are produced in the reaction sequence and contribute strongly to the oxidation and mineralization of ibuprofen and by-products .


Physical And Chemical Properties Analysis

Ibuprofen piconol is a chemically stable, slightly hygroscopic liquid . It strongly partitions into the oil phase and shows no indication of surface activity . It has very limited solubility in water (16.5 ppm), modest solubility in glycerol (16.4 mg/mL), and is miscible with less polar organics except for silicone fluids .

Scientific Research Applications

Environmental Degradation and Removal Techniques

  • Synergistic Degradation in Aqueous Environments: Advanced oxidation processes (AOPs) have been explored for the degradation of ibuprofen in water, showing synergistic effects when combining sonolytic, photocatalytic, and sonophotocatalytic degradations, especially with catalysts like TiO2 and Fe3+. This research highlights the potential for effective environmental cleanup methods for removing ibuprofen from water sources (Madhavan, Grieser, & Ashokkumar, 2010).

Antibacterial Potential

  • In Silico Validation Against Red Complex Pathogens: Studies have validated the antimicrobial potential of ibuprofen against pathogens like Porphyromonas gingivalis, Treponema denticola, and Tannerella forsythia, which are associated with periodontal infections. This underscores ibuprofen's potential utility beyond its well-known anti-inflammatory and analgesic effects (Jayaseelan, 2019).

Advanced Water Treatment Technologies

  • Advanced Oxidation Processes (AOPs) for Water Treatment: Comprehensive reviews on ibuprofen's removal from various water sources using AOPs highlight the drug's persistence in the environment and the efficiency of AOPs in mitigating its presence. These processes offer promising solutions for addressing pharmaceutical pollution in water (Brillas, 2021).

Ecotoxicology

  • Chronic Toxicity to Aquatic Life: Research into the chronic effects of ibuprofen on aquatic species, such as Daphnia magna, provides insight into the environmental impact of pharmaceuticals. It highlights the need for careful management of drug residues in aquatic environments (Heckmann et al., 2007).

Photocatalytic Degradation

  • UV-LED/Catalytic Degradation: Studies demonstrate the efficiency of UV-LED/catalytic processes in degrading ibuprofen in synthetic wastewater. These findings contribute to the development of advanced water treatment technologies that could potentially be applied to other pharmaceutical contaminants (Wang et al., 2019).

Safety And Hazards

Ibuprofen piconol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future directions for Ibuprofen piconol usage should focus on using the lowest dose that is effective in treating the condition . An overdose can damage the stomach or intestines . The maximum amount of ibuprofen for adults is 800 milligrams per dose or 3200 mg per day (4 maximum doses) .

properties

IUPAC Name

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEWLPOYLGNNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023140
Record name Ibuprofen piconol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibuprofen piconol

CAS RN

64622-45-3
Record name Ibuprofen piconol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64622-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen piconol [USAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibuprofen piconol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ibuprofen piconol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyridylmethyl 2-(4-isobutylphenyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IBUPROFEN PICONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2.2 g of 2-pyridinemethanol in 20 ml of tetrahydrofuran were added 3 g of 2-(4-isobutylphenyl)propionic acid chloride and subsequently 2.7 g of triethylamine, and the mixture was reacted at room temperature for 2 hours. After the reaction was complete, the crystals produced were removed by filtration. The filtrate was freed of solvent by distillation to leave a residue, to which was added water. The resulting mixture was extracted with ether. The ether extract was dehydrated and freed of ether by distillation. The oily residue thus obtained was distilled in vacuo to give 3.5 g of 2-(4-isobutylphenyl)propionic acid-2-pyridylmethyl ester as a pale yellow oil, boiling at 138°-140° C./0.15 mmHg. Mass spectrum: parent ion 297 m/e.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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